- Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated Alkenes, ACS Catalysis, 2022, 12(2), 837-845
Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)
948592-80-1 structure
Product Name:2-Amino-5-methylphenyboronic Acid Pinacol Ester
CAS-Nr.:948592-80-1
MF:C13H20BNO2
MW:233.11440372467
MDL:MFCD06795664
CID:857102
PubChem ID:329774424
Update Time:2025-10-29
2-Amino-5-methylphenyboronic Acid Pinacol Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic acid, pinacol ester
- 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine
- 2-Amino-5-methylbenzeneboronic acid,pinacol ester
- 2-amino-5-methylphenylboronic acid pinacolate ester
- 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
- 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- BESTIPHARMA 525-084
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Amino-5-methylbenzeneboronic acid pinacol ester
- 2-Amino-5-methylphenylboronic acid pinacol ester
- 4-Methylaniline-2-boronic acid pinacolato ester
- 948592-80-1
- 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR
- DTXSID60590351
- 2-Amino-5-methylphenyboronic acid pinacol ester
- AKOS015893487
- SCHEMBL3191098
- 4-Methylaniline-2-boronic acid pinacol ester
- 2-Amino-5-methylbenzeneboronic acid, pinacol ester
- EN300-7390340
- AB29207
- W16868
- LOOBNTHIWCHTCR-UHFFFAOYSA-N
- MFCD06795664
- CS-0037883
- AS-55680
- 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic Acid Pinacol Ester
-
- MDL: MFCD06795664
- Inchi: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
- InChI-Schlüssel: LOOBNTHIWCHTCR-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1
Berechnete Eigenschaften
- Genaue Masse: 233.15900
- Monoisotopenmasse: 233.1587090g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 1
- Komplexität: 277
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 44.5Ų
Experimentelle Eigenschaften
- PSA: 44.48000
- LogP: 2.45760
2-Amino-5-methylphenyboronic Acid Pinacol Ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 98% | 100mg |
412CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-250mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 98% | 250mg |
946CNY | 2021-05-08 | |
| TRC | A634368-50mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 50mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A634368-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 100mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A634368-250mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 250mg |
$ 236.00 | 2023-04-19 | ||
| ChemScence | CS-0037883-100mg |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 100mg |
$60.0 | 2022-04-26 | |
| ChemScence | CS-0037883-250mg |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 250mg |
$100.0 | 2022-04-26 | |
| ChemScence | CS-0037883-1g |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 1g |
$210.0 | 2022-04-26 | |
| Apollo Scientific | OR40461-250mg |
2-Amino-5-methylbenzeneboronic acid, pinacol ester |
948592-80-1 | 99% | 250mg |
£40.00 | 2025-02-20 | |
| Apollo Scientific | OR40461-1g |
2-Amino-5-methylbenzeneboronic acid, pinacol ester |
948592-80-1 | 99% | 1g |
£74.00 | 2025-02-20 |
2-Amino-5-methylphenyboronic Acid Pinacol Ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 105 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referenz
- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C
Referenz
- I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines, Organic Letters, 2020, 22(22), 9102-9106
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 120 °C; 12 h, 120 °C
Referenz
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles, Journal of Organic Chemistry, 2014, 79(6), 2781-2791
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C; 120 °C → rt
Referenz
- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referenz
- Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 12 h, 120 °C
Referenz
- Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides, Organic Letters, 2014, 16(11), 2916-2919
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 19 h, 120 °C; 120 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting Material, European Journal of Organic Chemistry, 2023, 26(13),
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 min, rt
1.2 10 h, reflux
1.2 10 h, reflux
Referenz
- Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices, Korea, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 100 °C
Referenz
- Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation, Results in Chemistry, 2021, 3,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C
Referenz
- Oxidation of Non-Activated Anilines to Generate N-Aryl Nitrenoids, Journal of the American Chemical Society, 2020, 142(9), 4456-4463
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C
Referenz
- New synthetic approach to paullones and characterization of their SIRT1 inhibitory activity, Organic & Biomolecular Chemistry, 2012, 10(10), 2101-2112
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C
Referenz
- Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides, Organic Letters, 2015, 17(4), 802-805
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Referenz
- Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus Electrocyclization, Journal of the American Chemical Society, 2016, 138(40), 13271-13280
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
Referenz
- Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source, Journal of the American Chemical Society, 2012, 134(17), 7262-7265
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referenz
- Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridines, Tetrahedron, 2010, 66(4), 862-870
2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials
2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products
2-Amino-5-methylphenyboronic Acid Pinacol Ester Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester
Bestellnummer:A845116
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:05
Preis ($):252.0/1259.0
Email:sales@amadischem.com
2-Amino-5-methylphenyboronic Acid Pinacol Ester Verwandte Literatur
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester
Reinheit:99%/99%
Menge:5g/25g
Preis ($):252.0/1259.0